3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The compound, 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, primarily targets Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3) . These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
The compound acts by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition blocks the formation of the necrosome, a complex that is essential for the execution of necroptosis .
Biochemical Pathways
The compound affects the necroptotic pathway, which is a form of regulated cell death distinct from apoptosis. The inhibition of RIPK1 and RIPK3 kinases disrupts the necroptotic pathway, preventing the formation of the necrosome and thereby blocking cell death .
Pharmacokinetics
The compound’s effectiveness in a tumor necrosis factor-induced systemic inflammatory response syndrome model suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the significant protection of mice from hypothermia and death in a tumor necrosis factor-induced systemic inflammatory response syndrome model . This suggests that the compound effectively inhibits necroptosis, thereby preventing cell death and the associated symptoms .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Related compounds have shown anti-cancer activity against various cell lines .
Molecular Mechanism
The exact molecular mechanism of action of 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is not known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .
Preparation Methods
The synthesis of 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common synthetic route includes the reaction of 2-aminothiophenol with a substituted benzoyl chloride to form the benzothiazole ring Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide include other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also exhibit anti-inflammatory and analgesic activities.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: Known for their anti-inflammatory properties and potential as COX inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDPKVFXYRYFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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